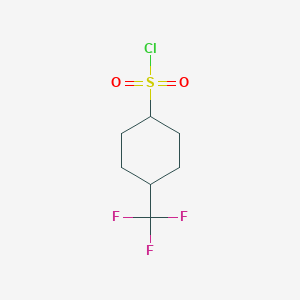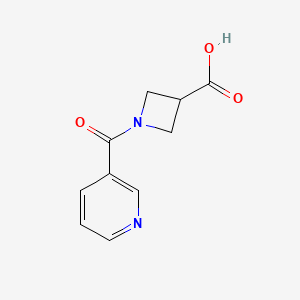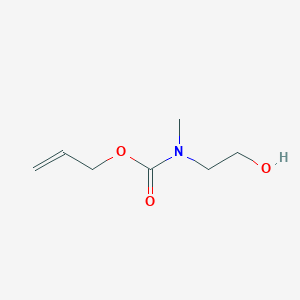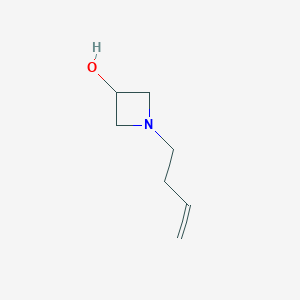![molecular formula C18H27N3O3 B1469348 N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine CAS No. 1252655-61-0](/img/structure/B1469348.png)
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine
概要
説明
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine (N-BPA) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. N-BPA is an analog of the naturally occurring amino acid β-alanine and is used in several synthetic processes. It has been used in a variety of scientific research applications, such as for the synthesis of peptides and proteins, in biochemical assays, and as a tool for studying the effects of β-alanine on biochemical and physiological processes. The aim of
科学的研究の応用
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has been used in a variety of scientific research applications, such as for the synthesis of peptides and proteins, in biochemical assays, and as a tool for studying the effects of β-alanine on biochemical and physiological processes. It has also been used as a substrate for the synthesis of a variety of peptides, such as β-amino acids, β-methyl amino acids, and β-amino-alcohols. This compound has also been used in biochemistry, as it can be used as a substrate for the synthesis of β-alanine derivatives, which are useful for studying the effects of β-alanine on biochemical processes. Furthermore, this compound has been used in a variety of physiological studies, as it has been shown to have an effect on the activity of a number of enzymes and receptors.
作用機序
The mechanism of action of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine is not yet fully understood. However, it is believed to interact with a number of receptors and enzymes, which may explain its effects on biochemical and physiological processes. It is believed to interact with the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. It is also believed to interact with the enzyme β-alanine synthetase, which is involved in the synthesis of β-alanine. Furthermore, it is believed to interact with the enzyme glutamate dehydrogenase, which is involved in the regulation of glutamate levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the enzyme β-alanine synthetase, which is involved in the synthesis of β-alanine. It has also been shown to increase the activity of the enzyme glutamate dehydrogenase, which is involved in the regulation of glutamate levels in the brain. Furthermore, it has been shown to have an effect on the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability.
実験室実験の利点と制限
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine has a number of advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively easy to synthesize in high yields, which makes it a useful tool for studying the effects of β-alanine on biochemical and physiological processes. Furthermore, it is relatively stable and can be stored for long periods of time, which makes it useful for long-term experiments. However, one of the limitations of this compound is that it is not as potent as some other β-alanine analogs, which may limit its use in certain experiments.
将来の方向性
The potential future directions for N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. Furthermore, further studies could be conducted to determine the mechanism of action of this compound and to explore its potential use in the synthesis of other β-alanine derivatives. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of a variety of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies could be conducted to explore the potential use of this compound in the treatment of other diseases, such as
特性
IUPAC Name |
3-[[4-(2-tert-butylphenyl)piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)14-6-4-5-7-15(14)20-10-12-21(13-11-20)17(24)19-9-8-16(22)23/h4-7H,8-13H2,1-3H3,(H,19,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYFAXQKRFOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
![1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469277.png)

![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)
![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)
![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)